methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate
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Overview
Description
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can lead to a wide variety of functionalized derivatives .
Scientific Research Applications
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoloquinazoline derivatives, such as:
- 4,5-dimethoxy-1,2-benzenediamine
- Methyl 4,5-dimethoxy-2-nitrobenzoate
Uniqueness
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]-beta-alaninate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a quinazoline moiety known for various biological activities. The molecular formula is C22H24N4O5 with a molecular weight of approximately 436.45 g/mol. The presence of methoxy and dioxo groups contributes to its reactivity and biological interactions.
Antitumor Activity
Quinazoline derivatives, including the compound , have been extensively studied for their antitumor properties. Research indicates that compounds with a quinazoline scaffold can inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast and prostate cancer. For instance, derivatives have shown IC50 values ranging from 10.82 to 29.46 μM against different cancer cell lines, demonstrating promising cytotoxic effects .
Table 1: Antitumor Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HepG2 | 18.79 |
Compound B | MCF-7 | 13.46 |
Methyl N-[4-(...)] | Various | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involving nuclear factor kappa B (NF-κB), which plays a critical role in inflammation . This suggests that methyl N-[4-(...)] may also exert similar effects, although specific studies are needed to confirm this.
Antimicrobial Properties
Some studies indicate that quinazoline derivatives possess antimicrobial properties. These compounds have been effective against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .
The mechanisms by which methyl N-[4-(...)] exerts its biological effects likely involve:
- Inhibition of Tyrosine Kinase Activity : By blocking TKR activity, the compound may hinder cancer cell proliferation.
- Modulation of Inflammatory Pathways : Similar compounds have been shown to suppress inflammatory mediators through NF-κB inhibition.
- Direct Antimicrobial Action : The structural components may interact with microbial cell membranes or metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with quinazoline derivatives:
- Study on Antitumor Activity : A recent study found that a related quinazoline derivative exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Inflammation Model Study : In vitro experiments demonstrated that compounds similar to methyl N-[4-(...)] significantly reduced the expression of inflammatory markers in RAW264.7 macrophages .
Properties
Molecular Formula |
C25H27N3O7 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 3-[4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]propanoate |
InChI |
InChI=1S/C25H27N3O7/c1-33-18-11-10-16-21(22(18)35-3)25(32)28-17-8-5-4-7-15(17)24(31)27(23(16)28)14-6-9-19(29)26-13-12-20(30)34-2/h4-5,7-8,10-11,23H,6,9,12-14H2,1-3H3,(H,26,29) |
InChI Key |
OOYHRKZIQHKSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCCC(=O)OC)OC |
Origin of Product |
United States |
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